Erysolin

概要

説明

準備方法

エリソリンは、スルフォラファンの酸化によって合成できます。 このプロセスは、不活性雰囲気下でジクロロメタン中でメタクロロ過安息香酸を使用する必要があります . 反応は室温で行われ、続いて-20℃に冷却し、ろ過して生成物を得ます。 この合成方法の収率は約66%です .

化学反応の分析

エリソリンは、以下のものを含む様々な化学反応を受けます。

酸化: エリソリンは、スルホン誘導体に変換するために酸化することができます.

還元: 対応するアミンを生成するために還元することができます。

これらの反応で使用される一般的な試薬には、酸化のためのメタクロロ過安息香酸と、還元のためのリチウムアルミニウムハイドライドなどの還元剤が含まれます . これらの反応から生成される主な生成物には、スルホン誘導体とアミンが含まれます .

科学的研究の応用

Chemical Applications

Organic Synthesis

Erysolin serves as a reagent in organic synthesis, facilitating the creation of other isothiocyanate compounds. Its unique chemical properties make it a valuable precursor in the development of new chemical entities that may possess biological activity.

Detoxification Studies

Research indicates that this compound plays a crucial role in inducing phase II detoxification enzymes. These enzymes are vital for the detoxification of carcinogens, thereby contributing to cancer prevention strategies. Studies have shown that this compound enhances the body’s ability to metabolize harmful substances through mechanisms involving glutathione conjugation .

Biological Applications

Anticancer Properties

this compound has been extensively studied for its anticancer effects. It has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and SW480 (colon cancer) cells . The compound's mechanism involves targeting specific enzymes such as CYP1A, which are implicated in the metabolism of procarcinogens.

Cellular Mechanisms

The compound affects cellular processes by influencing signaling pathways and gene expression. For instance, it has been shown to interact with biomolecules at the molecular level, leading to significant alterations in cellular metabolism and function .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in therapeutic contexts. A study utilizing ultra-high performance liquid chromatography coupled with mass spectrometry revealed that this compound undergoes metabolic transformations primarily via the mercapturic acid pathway. This process involves the formation of glutathione conjugates and subsequent N-acetylation reactions, which facilitate its excretion from the body .

Industrial Applications

Drug Development

this compound's anticancer properties position it as a candidate for drug development. Its efficacy in inducing apoptosis suggests potential for use in combination therapies aimed at enhancing treatment outcomes for cancer patients. Additionally, its bioactive nature makes it suitable for incorporation into functional foods aimed at health promotion and disease prevention .

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

- In Vivo Metabolism Study : A study on rats demonstrated that after administration of this compound, several metabolites were identified, confirming its metabolic pathways and supporting its role in detoxification processes .

- Antitumor Activity Assessment : Research evaluating this compound's effects on multiple cancer cell lines showed significant inhibition of cell growth and induction of apoptosis, reinforcing its potential as an anticancer agent .

- Detoxification Mechanism Exploration : Investigations into this compound's ability to enhance detoxification enzyme activity provided insights into its protective effects against carcinogenic substances, underscoring its relevance in cancer prevention strategies .

作用機序

類似化合物との比較

エリソリンは、スルフォラファン、エルーシン、アリシンなどの他のイソチオシアネートと似ています . エリソリンは、エルーシンと比較してROSとアポトーシスの誘導におけるより高い効力が特徴です . エリソリンの構造における酸化された硫黄の存在は、その優れた抗癌作用に寄与しています .

類似の化合物には以下が含まれます。

スルフォラファン: ブロッコリーに含まれ、強力な抗癌作用で知られています.

エルーシン: スルフォラファンの効力が低いアナログです.

アリシン: 抗癌作用を持つ別のイソチオシアネートです.

生物活性

Erysolin is a naturally occurring isothiocyanate (ITC) derived from cruciferous vegetables, particularly noted for its presence in the Eruca sativa (rocket plant). It has garnered attention for its diverse biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidative Activity : this compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress within cells.

- Anticancer Properties : It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This compound induces apoptosis (programmed cell death) and inhibits cell cycle progression in cancer cells .

- Modulation of Enzyme Activity : this compound influences the activity of phase I and phase II drug-metabolizing enzymes. Specifically, it inhibits cytochrome P450 enzymes, which are involved in the metabolism of carcinogens, thereby reducing their activation .

Table 1: Summary of Key Studies on this compound

Detailed Research Insights

- Antitumor Activity : A study demonstrated that this compound and its metabolites showed significant antitumor effects against MCF-7 and HeLa cells. The synthesis method for this compound was noted to be environmentally friendly and cost-effective .

- Enzyme Modulation : Research indicated that this compound effectively modulates the expression and activity of various cytochrome P450 enzymes in human liver slices. This modulation can lead to enhanced detoxification processes, thereby providing a protective effect against carcinogens .

- Comparative Analysis : In comparison to other ITCs like sulforaphane, this compound exhibited stronger inhibition of CYP1A1 activity at lower concentrations, suggesting a potentially more favorable therapeutic profile in cancer treatment .

3. Clinical Implications

The biological activities of this compound suggest its potential as a therapeutic agent in oncology. Its ability to modulate enzymatic pathways involved in carcinogen metabolism could enhance its efficacy as a chemopreventive agent.

4. Future Directions

Further research is warranted to explore:

- The pharmacokinetics of this compound in humans.

- Long-term effects and safety profiles in clinical settings.

- Potential synergistic effects when combined with other chemotherapeutic agents.

特性

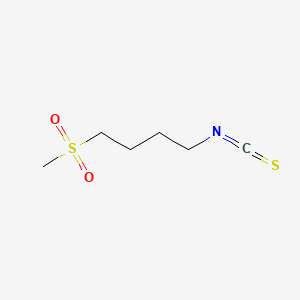

IUPAC Name |

1-isothiocyanato-4-methylsulfonylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCZPWWLBZOFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198449 | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-84-7 | |

| Record name | Erysolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erysolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erysolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erysolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZLS8P7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。